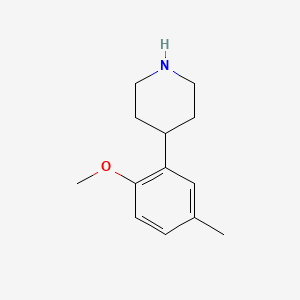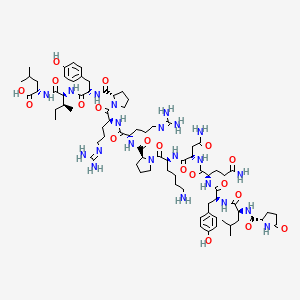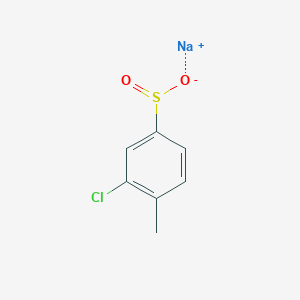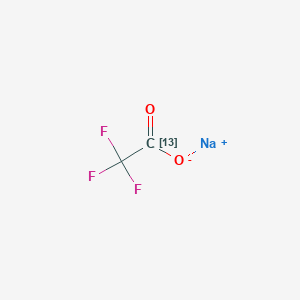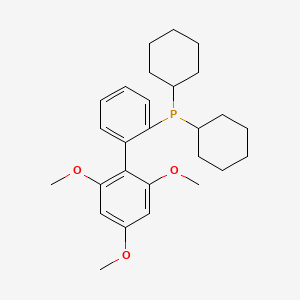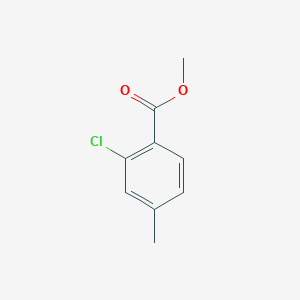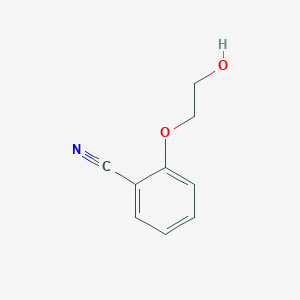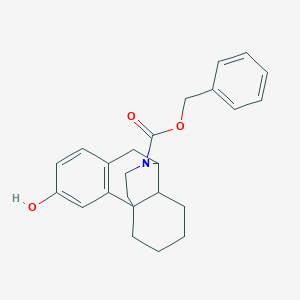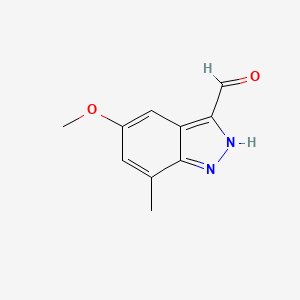
5-Methoxy-7-methyl-1H-indazole-3-carbaldehyde
Overview
Description
5-Methoxy-7-methyl-1H-indazole-3-carbaldehyde, also known as MMICA, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. MMICA belongs to the class of indazole derivatives and has a molecular formula of C11H11NO2. The compound has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
Scientific Research Applications
Molecular, Electronic, and Spectroscopic Analysis
Research on heterocyclic compounds similar to "5-Methoxy-7-methyl-1H-indazole-3-carbaldehyde" focuses on their molecular, electronic, and spectroscopic properties. For instance, studies have synthesized heterocyclic 3-substituted-4-(3-methyl-2-thienylmethyleneamino)-4,5-dihydro-1H-1,2,4-triazol-5-ones to explore their geometric parameters, electronic properties, and spectroscopic characteristics through DFT calculations and experimental analyses. These studies provide insights into the nonlinear optical properties, molecular electrostatic potentials, and UV-visible absorption spectra, which are critical for understanding the potential applications of similar indazole derivatives in materials science and photonics (Beytur & Avinca, 2021).
Synthesis and Structure Elucidation
Another aspect of scientific research on compounds like "this compound" involves the synthesis and structural analysis of novel derivatives. For example, the synthesis of N′-(4-Methoxybenzylidene)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carbohydrazide highlights the methodologies for obtaining high yields and confirming structures through infrared, nuclear magnetic resonance, mass spectroscopy, single-crystal X-ray diffraction, and microanalysis. Such detailed structural elucidation is essential for developing pharmaceuticals, advanced materials, and chemical sensors (Alotaibi et al., 2018).
Antimicrobial Activities
Compounds structurally related to "this compound" have been evaluated for their antimicrobial activities. The synthesis of new 1,2,4-triazole derivatives and their screening against various microorganisms reveal the potential of indazole derivatives in developing new antimicrobial agents. This research underscores the importance of exploring the biological activities of such compounds, which could lead to the discovery of new drugs (Bektaş et al., 2007).
Nucleophilic Substitution Reactions
The versatility of indazole derivatives in organic synthesis is further demonstrated through nucleophilic substitution reactions. For instance, 1-Methoxy-6-nitroindole-3-carbaldehyde serves as a building block for 2,3,6-trisubstituted indoles, showcasing the potential for "this compound" in synthetic organic chemistry to produce novel compounds with varied functional groups and potential applications in drug development and material science (Yamada et al., 2009).
Properties
IUPAC Name |
5-methoxy-7-methyl-2H-indazole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-6-3-7(14-2)4-8-9(5-13)11-12-10(6)8/h3-5H,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDNDPPDERRTXAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C(NN=C12)C=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20646686 | |
| Record name | 5-Methoxy-7-methyl-2H-indazole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20646686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1000340-55-5 | |
| Record name | 5-Methoxy-7-methyl-2H-indazole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20646686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



